N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex molecular architecture. Its structure integrates a 2,3-dihydrobenzo[b][1,4]dioxine sulfonyl group attached to an oxazolidine ring, which is further linked via a methylene bridge to an oxalamide core. The terminal N2-position features a 4-sulfamoylphenethyl substituent, distinguishing it from analogs with alternative aryl or heteroaryl groups.
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O9S2/c23-36(29,30)16-3-1-15(2-4-16)7-8-24-21(27)22(28)25-14-20-26(9-10-35-20)37(31,32)17-5-6-18-19(13-17)34-12-11-33-18/h1-6,13,20H,7-12,14H2,(H,24,27)(H,25,28)(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWOYIDSZDPUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound notable for its potential biological activities. Its structural components suggest possible interactions with various biological pathways, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 554.59 g/mol. The IUPAC name is N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide. The structure includes oxazolidinones and sulfonamide functionalities, which are known to exhibit various biological activities.
Antimicrobial Activity
Research indicates that compounds containing oxazolidinone structures often demonstrate significant antimicrobial properties. For instance, oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The presence of the sulfonamide group in this compound may enhance its antimicrobial efficacy by interfering with folate synthesis in bacteria.
Anticancer Potential
Several studies have explored the anticancer properties of similar compounds. For instance, derivatives of benzodioxins have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell pathways remain to be fully elucidated but suggest promising therapeutic applications.
Enzyme Inhibition
The compound may exhibit enzyme inhibition properties relevant to drug development. For example, some related compounds have been reported to inhibit urease activity, which is crucial in treating conditions like urinary tract infections and kidney stones. Molecular docking studies could provide insights into the binding affinities and mechanisms of action against specific enzymes.
Case Studies
- Antimicrobial Efficacy : A study on oxazolidinone derivatives highlighted their effectiveness against Gram-positive bacteria, showcasing their potential as alternatives to traditional antibiotics.
- Cytotoxic Effects : Research on benzodioxin derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications in the structure could enhance therapeutic effectiveness.
- Inhibition Studies : A comparative analysis of sulfonamide compounds revealed that those with similar structures to this compound exhibited potent urease inhibition, indicating a potential pathway for therapeutic development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O9S2 |
| Molecular Weight | 554.59 g/mol |
| IUPAC Name | N'-[[3-(2,3-dihydro... |
| Purity | ≥95% |
| CAS Number | 868982-44-9 |
| Biological Activity | Outcome |
|---|---|
| Antimicrobial | Significant activity against Gram-positive bacteria |
| Anticancer | Cytotoxic effects on MCF-7 cell line |
| Enzyme Inhibition | Potent urease inhibition |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Diversity: The target compound’s 4-sulfamoylphenethyl group introduces a polar sulfonamide moiety, contrasting with the methoxy group in and the dimethylamino group in .
- Molecular Weight : The target compound (581.62 g/mol) is significantly heavier than (505.5 g/mol) and (302.33 g/mol), primarily due to the sulfamoyl and dioxane sulfonyl groups. This may influence pharmacokinetic properties like membrane permeability.
Activity and Target Prediction
While explicit activity data for the target compound are unavailable, tools like SimilarityLab () enable predictive comparisons. Key insights include:
- The dioxane sulfonyl moiety may confer selectivity for proteases or GPCRs .
- Off-Target Risks : Analogs like and , with simpler aryl groups, may exhibit narrower target profiles due to reduced polarity and steric bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
